molecular formula C11H12N2OS B2833690 2-Methyl-5-[(2-methylphenyl)methoxy]-1,3,4-thiadiazole CAS No. 2201402-27-7

2-Methyl-5-[(2-methylphenyl)methoxy]-1,3,4-thiadiazole

Cat. No. B2833690
CAS RN: 2201402-27-7
M. Wt: 220.29
InChI Key: TUURCRSJHSJYQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-Methyl-5-[(2-methylphenyl)methoxy]-1,3,4-thiadiazole” is a complex organic molecule. It contains a thiadiazole ring, which is a five-membered ring with two nitrogen atoms, one sulfur atom, and two carbon atoms. The thiadiazole ring is substituted with a methoxy group and a methyl group at the 5th and 2nd positions, respectively. The methoxy group is further substituted with a methylphenyl group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiadiazole ring, along with the attached methoxy and methylphenyl groups. The exact 3D structure would depend on the specific spatial arrangement of these groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the thiadiazole ring might contribute to its stability, while the methoxy and methylphenyl groups might influence its solubility .

Scientific Research Applications

Central Nervous System Penetrability

  • Study 1 : A compound structurally related to 2-Methyl-5-[(2-methylphenyl)methoxy]-1,3,4-thiadiazole demonstrated potent activity as a selective serotonin-3 receptor antagonist, with effective penetration of the blood-brain barrier in rats. This suggests potential applications in studying neurological functions and disorders (Rosen et al., 1990).

Antimicrobial Activity

  • Study 2 : Thiazole derivatives, closely related to the chemical , showed moderate activity against bacterial and fungal species. This opens up potential applications in the development of new antimicrobial agents (Vinusha et al., 2015).

Corrosion Inhibition

  • Study 3 : A derivative of 1,3,4-thiadiazole has been investigated as a corrosion inhibitor for mild steel in acidic environments. This research implies the potential use of similar compounds in industrial corrosion protection (Attou et al., 2020).

Antibacterial and Antifungal Properties

  • Study 4 : Schiff bases derived from 1,3,4-thiadiazole compounds, which are structurally similar to the chemical , exhibited DNA protective abilities and showed strong antimicrobial activity against certain bacteria strains. This indicates their potential use in developing new antimicrobial and anticancer therapies (Gür et al., 2020).

Antiproliferative Activity

  • Study 5 : 1,3,4-thiadiazoles with 5-substitution were synthesized and showed significant antiproliferative activity against human cancer cell lines. This suggests a potential application in cancer research and treatment (Matysiak et al., 2006).

Fluorescent Chemosensor Development

  • Study 6 : A phenyl thiadiazole-based Schiff base was used as a fluorescent chemosensor for detecting Al3+ ions. The compound showed excellent selectivity and sensitivity, indicating potential applications in environmental monitoring and analytical chemistry (Manna et al., 2020).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s being studied for potential medicinal properties, the mechanism of action would depend on how the compound interacts with biological systems .

Safety and Hazards

As with any chemical compound, handling “2-Methyl-5-[(2-methylphenyl)methoxy]-1,3,4-thiadiazole” would require appropriate safety precautions. It’s important to use personal protective equipment and follow safe laboratory practices. The specific hazards associated with this compound would depend on its physical and chemical properties .

properties

IUPAC Name

2-methyl-5-[(2-methylphenyl)methoxy]-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS/c1-8-5-3-4-6-10(8)7-14-11-13-12-9(2)15-11/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUURCRSJHSJYQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1COC2=NN=C(S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-5-[(2-methylphenyl)methoxy]-1,3,4-thiadiazole

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